3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chlorophenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and coupling reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres with appropriate solvents.
Substitution: Halogenating agents, amines, and other nucleophiles or electrophiles; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(2,3-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-3-carbonitrile
Uniqueness
3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-4-(2-chlorophenyl)-N-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl3N3OS/c27-15-10-11-20(19(29)12-15)31-25(33)24-23(30)22-17(16-8-4-5-9-18(16)28)13-21(32-26(22)34-24)14-6-2-1-3-7-14/h1-13H,30H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPVLTIDRAFIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=C(C=C(C=C5)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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